molecular formula C11H25N3 B12669761 N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine CAS No. 64527-57-7

N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine

Katalognummer: B12669761
CAS-Nummer: 64527-57-7
Molekulargewicht: 199.34 g/mol
InChI-Schlüssel: MMJGKTHXZSXHEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine: is an organic compound that belongs to the class of amidine derivatives. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile compound in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine typically involves the reaction of N,N-diethyl-1,3-propanediamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N,N-diethyl-1,3-propanediamine+isopropyl isocyanateN,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine\text{N,N-diethyl-1,3-propanediamine} + \text{isopropyl isocyanate} \rightarrow \text{N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine} N,N-diethyl-1,3-propanediamine+isopropyl isocyanate→N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amidine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

  • Potential applications in the development of new biochemical assays and diagnostic tools.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The compound’s ability to act as a displacer in ion-exchange chromatography is attributed to its strong binding affinity to specific proteins and biomolecules .

Vergleich Mit ähnlichen Verbindungen

  • N,N-Diethyl-1,3-propanediamine
  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Diethyl-N’-((methyl)carbonimidoyl)propane-1,3-diamine

Uniqueness: N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine is unique due to the presence of the isopropyl group in its structure, which imparts distinct steric and electronic properties. This uniqueness allows it to form specific interactions that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

64527-57-7

Molekularformel

C11H25N3

Molekulargewicht

199.34 g/mol

IUPAC-Name

N'-[3-(diethylamino)propyl]-2-methylpropanimidamide

InChI

InChI=1S/C11H25N3/c1-5-14(6-2)9-7-8-13-11(12)10(3)4/h10H,5-9H2,1-4H3,(H2,12,13)

InChI-Schlüssel

MMJGKTHXZSXHEQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCN=C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.